Molecular Weight and Lipophilicity Differentiation: Isopropyl vs. Methyl and Cyclopropyl Analogs
Among directly comparable 3-substituted-5-(thiazol-4-yl)-1,2,4-oxadiazole analogs, the isopropyl derivative (MW 195.24) occupies a distinct position in physicochemical space. Compared to the 3-methyl analog (MW 167.19), it offers 28.05 g/mol greater mass and increased lipophilicity, while remaining within the Rule-of-Three fragment criteria (MW ≤ 300, cLogP ≤ 3). Compared to the 3-cyclopropyl analog (MW 193.22), the isopropyl derivative provides an open-chain topology that may confer greater conformational flexibility and solubility advantages [1]. These quantified differences enable rational library design when a balance between fragment-like properties and sufficient complexity for target engagement is required [2].
| Evidence Dimension | Molecular weight and calculated lipophilicity (cLogP) of 3-substituted-5-(thiazol-4-yl)-1,2,4-oxadiazole analogs |
|---|---|
| Target Compound Data | MW = 195.24 g/mol; cLogP ≈ 1.3 (estimated from PubChem XLogP3 data) [1] |
| Comparator Or Baseline | 3-Methyl analog: MW = 167.19 g/mol; cLogP ≈ 1.8 . 3-Cyclopropyl analog: MW = 193.22 g/mol . |
| Quantified Difference | ΔMW = +28.05 g/mol vs. methyl; ΔMW = +2.02 g/mol vs. cyclopropyl. Lipophilicity rank order: methyl > isopropyl > cyclopropyl (estimated). |
| Conditions | Calculated physicochemical properties from PubChem and ChemSrc databases; SMILES comparison CC(C)C1=NOC(=N1)C2=CSC=N2 vs. CC1=NOC(=N1)C2=CSC=N2 vs. C1CC1C2=NOC(=N2)C3=CSC=N3. |
Why This Matters
Selection of the isopropyl derivative over the methyl or cyclopropyl analog enables tuning of molecular weight and lipophilicity within fragment-based screening libraries without crossing Rule-of-Three boundaries.
- [1] PubChem Compound Summary for CID 56979127. 3-propan-2-yl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole. XLogP3 = 1.3. View Source
- [2] Shaikh, A. L. N.; Bhoye, M.; Nandurkar, Y.; Pawar, H. R.; Bobade, V.; Mhaske, P. C. An efficient synthesis of new 3,5-bis(2-arylthiazol-4-yl)-1,2,4-oxadiazole derivatives and their antimicrobial evaluation. J. Heterocycl. Chem. 2023, 60 (6), 1030–1040. View Source
